molecular formula C11H8ClNO4 B7437404 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid

Cat. No.: B7437404
M. Wt: 253.64 g/mol
InChI Key: ZWMBTQGEINVZEB-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound is characterized by the presence of a carboxymethyl group at the first position, a chlorine atom at the fifth position, and a carboxylic acid group at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of indole-2-carboxylic acid followed by carboxymethylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the carboxymethylation can be achieved using chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the carboxymethyl and chlorine substituents.

    5-Chloroindole: Lacks the carboxymethyl and carboxylic acid groups.

    1-(Carboxymethyl)indole-2-carboxylic acid: Lacks the chlorine substituent.

Uniqueness: 1-(Carboxymethyl)-5-chloroindole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both carboxymethyl and carboxylic acid groups enhances its solubility and reactivity, while the chlorine atom adds to its potential for halogen bonding and substitution reactions.

Properties

IUPAC Name

1-(carboxymethyl)-5-chloroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-7-1-2-8-6(3-7)4-9(11(16)17)13(8)5-10(14)15/h1-4H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBTQGEINVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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